molecular formula C27H28Cl2N6O B10833349 Diphenyl purine derivative 5

Diphenyl purine derivative 5

Cat. No.: B10833349
M. Wt: 523.5 g/mol
InChI Key: JSIOAJBHLWGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl purine derivative 5 is a synthetic compound belonging to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 5 typically involves the condensation of appropriate purine precursors with diphenyl reagents under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which enhances the yield and reduces the reaction time . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper complexes to promote the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Diphenyl purine derivative 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, and other substituents in the presence of catalysts like palladium or copper complexes.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Diphenyl purine derivative 5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenyl purine derivative 5 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. In cancer cells, for example, it may induce apoptosis by interfering with the synthesis of nucleotides and other essential biomolecules . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,6,9-Trisubstituted Purine Derivatives
  • Phenyl-Substituted Purine Derivatives
  • Other Purine Derivatives with similar substitution patterns

Properties

Molecular Formula

C27H28Cl2N6O

Molecular Weight

523.5 g/mol

IUPAC Name

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]pentanamide

InChI

InChI=1S/C27H28Cl2N6O/c1-2-3-8-23(36)32-19-13-15-34(16-14-19)26-24-27(31-17-30-26)35(20-11-9-18(28)10-12-20)25(33-24)21-6-4-5-7-22(21)29/h4-7,9-12,17,19H,2-3,8,13-16H2,1H3,(H,32,36)

InChI Key

JSIOAJBHLWGADL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.